3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyl-1H-pyrazole and 2-thiophene derivatives. The synthetic route may involve:
Bromination: Introduction of the bromine atom into the pyrazole ring.
Alkylation: Attachment of the 1,3-dimethyl-1H-pyrazol-4-yl)methyl group.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine core.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, given its potential as a bioactive molecule.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-thiophene derivatives: Compounds with a thiophene ring, similar to the target compound.
Uniqueness
The uniqueness of 3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups and structural complexity
Properties
Molecular Formula |
C19H16BrF3N6OS |
---|---|
Molecular Weight |
513.3g/mol |
IUPAC Name |
3-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16BrF3N6OS/c1-10-11(9-28(3)25-10)8-27(2)18(30)16-15(20)17-24-12(13-5-4-6-31-13)7-14(19(21,22)23)29(17)26-16/h4-7,9H,8H2,1-3H3 |
InChI Key |
RTJXSZFIXMHGGD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CS4)C(F)(F)F)C |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CS4)C(F)(F)F)C |
Origin of Product |
United States |
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